3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide
Description
The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heterocyclic core. Its structure includes:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a nitrogen-rich system known for bioactivity in kinase inhibition and antimicrobial applications .
- A 4-isopropylphenyl group at position 2, contributing to hydrophobic interactions in target binding.
This compound’s design leverages the pyrazolo-pyrazine core’s metabolic stability and adaptability to structural modifications, making it a candidate for therapeutic or agrochemical applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-16(2)17-5-7-18(8-6-17)20-14-21-23(29)26(11-12-27(21)25-20)10-9-22(28)24-15-19-4-3-13-30-19/h5-8,11-12,14,16,19H,3-4,9-10,13,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLNAWCFYAUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide represents a complex organic molecule with potential biological activities. Its intricate structure features multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Formula and Weight
- Molecular Formula : C26H25N4O2
- Molecular Weight : 425.5 g/mol
IUPAC Name
The IUPAC name for this compound is:
Structural Features
The compound consists of a pyrazolo[1,5-a]pyrazine core, an oxo group, and a propanamide moiety, along with a tetrahydrofuran substituent. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research on similar pyrazolo compounds has indicated significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxo group and the bulky isopropyl substituent may enhance the lipophilicity and membrane penetration of the compound, potentially increasing its efficacy against microbial pathogens.
Anticancer Properties
Pyrazole derivatives are also recognized for their anticancer activities. Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by inhibiting specific signaling pathways . The interaction of the compound with cellular targets could lead to the disruption of cancer cell proliferation.
The mechanism of action for compounds in this class often involves:
- Enzyme Inhibition : Binding to enzyme active sites, thereby inhibiting their function.
- Receptor Modulation : Interacting with specific receptors involved in cellular signaling pathways.
For example, some pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
Table of Biological Activities
Case Study: Synthesis and Evaluation
A study conducted on the synthesis of related pyrazolo compounds demonstrated their efficacy in vitro against multiple bacterial strains. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MIC), revealing promising results that warrant further exploration into their therapeutic potential .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond in the propanamide side chain can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for understanding degradation pathways or prodrug activation.
Key Findings :
- Hydrolysis is reversible under controlled pH, enabling potential prodrug strategies .
- The THF ring remains stable under mild conditions but may degrade under prolonged exposure to strong acids .
Reduction of the 4-Oxo Group
The ketone at position 4 of the pyrazolo[1,5-a]pyrazine core can be reduced to a secondary alcohol, altering the compound’s electronic properties.
Key Findings :
- Selective reduction of the ketone is achievable without affecting the amide or THF moieties .
- Catalytic hydrogenation offers higher yields compared to borohydride methods.
Ring-Opening of the Tetrahydrofuran (THF) Moiety
The THF ring can undergo acid-catalyzed ring-opening reactions, forming diol derivatives or ethers.
Key Findings :
- Ring-opening is pH-dependent, with optimal yields under mild acidic conditions.
- Bromination introduces halogens for further functionalization (e.g., Suzuki coupling).
Electrophilic Aromatic Substitution (EAS)
The 4-isopropylphenyl substituent on the pyrazine ring can participate in EAS, though electron-withdrawing effects from the pyrazine core moderate reactivity.
| Reaction Conditions | Reagents | Outcome | By-products | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Over-nitration products | |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid analog | Isomerization |
Key Findings :
- Nitration occurs preferentially at the meta position of the phenyl ring due to steric hindrance from the isopropyl group .
- Sulfonation enhances solubility but may reduce bioavailability .
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura coupling is feasible after introducing halogens to the pyrazine core.
Key Findings :
- Bromination at position 3 enables diversification via cross-coupling .
- Palladium catalysts with bulky ligands improve regioselectivity.
Oxidation Reactions
The THF ring and isopropyl group are susceptible to oxidation under specific conditions.
Key Findings :
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The 4-isopropylphenyl group offers moderate hydrophobicity compared to electron-withdrawing groups (e.g., CF₃ in MK85 or Cl/F in ’s compound), which may influence target selectivity .
Physicochemical and Electronic Properties
Predicted properties based on structural analogs:
Insights :
- The THF group likely reduces crystallinity and enhances aqueous solubility compared to analogs with rigid aromatic substituents .
- Electron localization in the pyrazolo-pyrazine core may differ from pyrazolo-pyrimidine analogs due to nitrogen arrangement, affecting charge distribution and binding interactions .
Key Differences :
- The 4-isopropylphenyl group in the target compound may favor interactions with hydrophobic pockets in kinases, while THF could mediate hydrogen bonding with polar residues .
- Analogs with CF₃ or halogens (e.g., MK85, ’s compound) exhibit stronger target affinity but higher metabolic liabilities compared to the target’s THF group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
